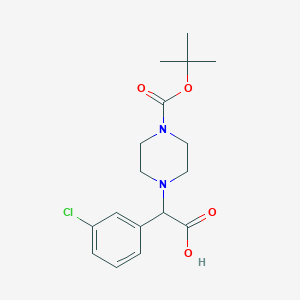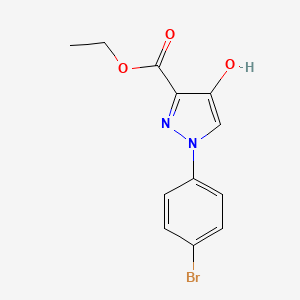![molecular formula C16H21NO4 B2619177 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid CAS No. 2044927-27-5](/img/structure/B2619177.png)
2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid is a chemical compound with the molecular formula C16H21NO4. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and ease of removal .
Vorbereitungsmethoden
The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid typically involves the protection of the amine group in tetrahydroisoquinoline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Analyse Chemischer Reaktionen
2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a building block in the synthesis of drug candidates, especially those targeting neurological disorders due to its tetrahydroisoquinoline core.
Wirkmechanismus
The mechanism of action of 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid primarily involves the Boc group, which acts as a protecting group for the amine. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. The removal of the Boc group involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid include other Boc-protected amines and tetrahydroisoquinoline derivatives. These compounds share the common feature of having a Boc group as a protecting group for the amine. this compound is unique due to its specific structure, which combines the Boc-protected amine with the tetrahydroisoquinoline core and an acetic acid moiety .
Eigenschaften
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-7-13-11(9-14(18)19)5-4-6-12(13)10-17/h4-6H,7-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRAVSJCRRLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2619095.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2619096.png)


![5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2619100.png)
![8-(2-((3-chloro-2-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2619103.png)
![2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2619104.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2619107.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide](/img/structure/B2619109.png)
![1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B2619110.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2619116.png)

